1-Methyl-3-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-1,2-dihydropyrazin-2-one
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Overview
Description
1-Methyl-3-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-1,2-dihydropyrazin-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazinone ring, the introduction of the piperidine moiety, and the attachment of the pyridine group. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly if it shows activity against certain diseases.
Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-Methyl-3-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-1,2-dihydropyrazin-2-one exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with other cellular components to produce a biological effect. The exact pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Methyl-3-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-1,2-dihydropyrazin-2-one include other pyrazinone derivatives and compounds with similar functional groups, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in cancer treatment.
Pyridinylpiperazines: Compounds with similar structural motifs that have various biological activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique properties and potential applications not seen in other compounds. Its ability to undergo various chemical reactions and its potential interactions with biological targets make it a compound of significant interest for further study.
Properties
Molecular Formula |
C16H21N5O |
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Molecular Weight |
299.37 g/mol |
IUPAC Name |
1-methyl-3-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]pyrazin-2-one |
InChI |
InChI=1S/C16H21N5O/c1-19-12-9-18-15(16(19)22)21-10-6-13(7-11-21)20(2)14-5-3-4-8-17-14/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3 |
InChI Key |
YCMQOFGLSLVLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
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